7-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
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Overview
Description
7-(4-methoxyphenyl)-5-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-5-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with methylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a suitable reagent, such as formic acid or acetic anhydride, to yield the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-(4-methoxyphenyl)-5-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism by which 7-(4-methoxyphenyl)-5-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-(4-bromophenyl)-5-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
- 7-(4-fluorophenyl)-5-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
- 7-(4-chlorophenyl)-5-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
Uniqueness
The uniqueness of 7-(4-methoxyphenyl)-5-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one lies in its methoxy group, which can influence its biological activity and chemical reactivity. The presence of the methoxy group can enhance its solubility and ability to interact with biological targets compared to its halogenated analogs .
Properties
Molecular Formula |
C13H12N4O2 |
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Molecular Weight |
256.26 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-5-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C13H12N4O2/c1-8-14-11(7-12-15-16-13(18)17(8)12)9-3-5-10(19-2)6-4-9/h3-7H,1-2H3,(H,16,18) |
InChI Key |
GUAVLTOSJWYFCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=NNC(=O)N12)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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